molecular formula C33H42N6O6S3 B8481366 2-Oxa-4,7,12-triazatridecan-13-oic acid, 9-hydroxy-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-8-(phenylmethyl)-11-(5-thiazolylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,9R*,11R*))- CAS No. 165315-38-8

2-Oxa-4,7,12-triazatridecan-13-oic acid, 9-hydroxy-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-8-(phenylmethyl)-11-(5-thiazolylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,9R*,11R*))-

Cat. No.: B8481366
CAS No.: 165315-38-8
M. Wt: 714.9 g/mol
InChI Key: DSZQSWYKXACUMT-KERJZVRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-Oxa-4,7,12-triazatridecan-13-oic acid, 9-hydroxy-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-8-(phenylmethyl)-11-(5-thiazolylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,9R*,11R*))- is a complex organic molecule featuring multiple thiazole rings, carbamate groups, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multi-step organic reactions. One common approach is the multi-component reaction involving ketones, aldehydes, ammonium salts, and elemental sulfur under metal-free conditions . This method allows for the formation of polysubstituted thiazoles, which are key components of the target molecule.

Industrial Production Methods

Industrial production of such complex molecules typically involves automated synthesis using advanced organic synthesis techniques. These methods ensure high yield and purity, which are crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones , while reduction may produce alcohols or amines .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors , altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its multi-thiazole structure and the presence of multiple functional groups, which confer unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

165315-38-8

Molecular Formula

C33H42N6O6S3

Molecular Weight

714.9 g/mol

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,4S,5S)-4-hydroxy-5-[[(2S)-3-methyl-2-[(2-propan-2-yl-1,3-thiazol-4-yl)methoxycarbonylamino]butanoyl]amino]-6-phenyl-1-(1,3-thiazol-5-yl)hexan-2-yl]carbamate

InChI

InChI=1S/C33H42N6O6S3/c1-20(2)29(39-33(43)44-15-24-17-46-31(36-24)21(3)4)30(41)38-27(10-22-8-6-5-7-9-22)28(40)12-23(11-25-13-34-18-47-25)37-32(42)45-16-26-14-35-19-48-26/h5-9,13-14,17-21,23,27-29,40H,10-12,15-16H2,1-4H3,(H,37,42)(H,38,41)(H,39,43)/t23-,27+,28+,29+/m1/s1

InChI Key

DSZQSWYKXACUMT-KERJZVRCSA-N

Isomeric SMILES

CC(C)C1=NC(=CS1)COC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@@H](CC3=CN=CS3)NC(=O)OCC4=CN=CS4)O

Canonical SMILES

CC(C)C1=NC(=CS1)COC(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CN=CS3)NC(=O)OCC4=CN=CS4)O

Origin of Product

United States

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